Cas no 771572-96-4 ((2-fluoro-5-iodophenyl)methanamine)

(2-Fluoro-5-iodophenyl)methanamine is a fluorinated and iodinated aromatic amine with significant utility in pharmaceutical and agrochemical synthesis. The presence of both fluorine and iodine substituents on the phenyl ring enhances its reactivity, enabling selective functionalization in cross-coupling reactions, such as Suzuki or Sonogashira couplings. The electron-withdrawing effects of fluorine improve stability while facilitating nucleophilic substitution at the iodine site. This compound serves as a versatile intermediate in the development of bioactive molecules, particularly in medicinal chemistry for drug discovery. Its well-defined structure and high purity make it suitable for precise synthetic applications. Proper handling under inert conditions is recommended due to its amine functionality.
(2-fluoro-5-iodophenyl)methanamine structure
771572-96-4 structure
Product Name:(2-fluoro-5-iodophenyl)methanamine
CAS No:771572-96-4
MF:C7H7FIN
MW:251.040057420731
CID:4965254
PubChem ID:45933738
Update Time:2025-10-29

(2-fluoro-5-iodophenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-5-iodobenzylamine
    • (2-fluoro-5-iodophenyl)methylamine
    • SBB100864
    • (2-fluoro-5-iodophenyl)methanamine
    • MDL: MFCD06213629
    • Inchi: 1S/C7H7FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2
    • InChI Key: CBVLPPDEQWTZHI-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(=C1)CN)F

Computed Properties

  • Exact Mass: 250.96072 g/mol
  • Monoisotopic Mass: 250.96072 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26
  • Molecular Weight: 251.04

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Additional information on (2-fluoro-5-iodophenyl)methanamine

Compound CAS No.771572-96-4: (2-fluoro-5-iodophenyl)methanamine

The compound with CAS No.771572-96-4, commonly referred to as (2-fluoro-5-iodophenyl)methanamine, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with fluorine and iodine atoms, along with an amine group attached to the methyl position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical synthesis processes.

Recent studies have highlighted the potential of (2-fluoro-5-iodophenyl)methanamine in the development of novel drug candidates. Its ability to act as a versatile intermediate in the synthesis of bioactive compounds has been extensively explored. For instance, researchers have utilized this compound as a key precursor in the construction of heterocyclic frameworks, which are essential components of many pharmacologically active agents. The iodine substituent, in particular, plays a crucial role in enabling nucleophilic aromatic substitution reactions, a process that is pivotal in creating complex molecular architectures.

In addition to its role in drug discovery, (2-fluoro-5-iodophenyl)methanamine has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Recent advancements have demonstrated its potential as a component in light-emitting diodes (LEDs) and photovoltaic cells, where its ability to facilitate charge transport is highly advantageous. The fluorine atom's electron-withdrawing nature further enhances the compound's compatibility with these applications by improving its stability under operational conditions.

The synthesis of (2-fluoro-5-iodophenyl)methanamine involves a multi-step process that typically begins with the bromination of aniline derivatives followed by subsequent substitution reactions to introduce the fluorine and iodine substituents. Recent innovations in catalytic methods have significantly improved the efficiency and selectivity of these reactions, enabling chemists to produce the compound on a larger scale while maintaining high purity levels. These advancements have not only reduced production costs but also expanded the range of potential applications for this compound.

Moreover, (2-fluoro-5-iodophenyl)methanamine has been utilized as a chiral auxiliary in asymmetric synthesis, a technique that is increasingly being adopted in the pharmaceutical industry to streamline the production of enantiomerically pure compounds. The iodine substituent's stereochemical influence has been shown to enhance the enantioselectivity of certain reactions, making this compound an invaluable tool for researchers working on complex molecule synthesis.

Looking ahead, ongoing research into (2-fluoro-5-iodophenyl)methanamine continues to uncover new avenues for its application. Its role as a building block in supramolecular chemistry and its potential for use in nanotechnology are currently being explored with promising results. As our understanding of this compound's properties deepens, it is anticipated that it will play an even more significant role in advancing both scientific research and industrial applications.

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